MFCD01650278

Description

MFCD01650278 is a chemical compound primarily utilized in coordination chemistry and catalysis, with structural features that enable its application in transition metal-mediated reactions. These ligands are critical in stabilizing metal centers and enhancing catalytic efficiency in cross-coupling reactions, hydrogenation, and asymmetric synthesis.

Key inferred properties of this compound include:

- Molecular formula: Likely contains aromatic rings with boron and/or phosphorus atoms (e.g., C₆H₅BCl₂P).

- Coordination sites: Multidentate binding capability due to hybrid phosphine-alkene moieties.

- Applications: Used in palladium-catalyzed Suzuki-Miyaura couplings or nickel-mediated polymerizations .

Properties

IUPAC Name |

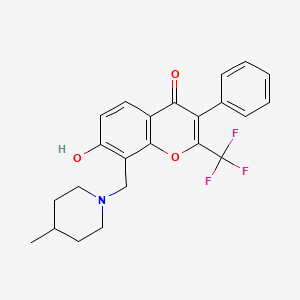

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3NO3/c1-14-9-11-27(12-10-14)13-17-18(28)8-7-16-20(29)19(15-5-3-2-4-6-15)22(23(24,25)26)30-21(16)17/h2-8,14,28H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYIIKDOBWJKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Types of Reactions: MFCD01650278 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.

Scientific Research Applications

MFCD01650278 has a wide array of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for more complex molecules. In biology, it may serve as a probe or marker for studying biological processes. In medicine, its potential therapeutic properties are being explored, while in industry, it can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD01650278 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating its effects and potential applications. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares MFCD01650278 with two structurally and functionally related compounds: CAS 1046861-20-4 (a bromophenyl boronic acid derivative) and CAS 56469-02-4 (an isoquinolinone derivative).

Table 1: Structural and Functional Comparison

Structural Similarities and Differences

- This compound vs. CAS 1046861-20-4: Both contain aromatic boron moieties, but this compound integrates phosphine-alkene groups, enabling stronger metal coordination compared to the monodentate boronic acid .

- This compound vs. CAS 56469-02-4: While this compound is metal-coordinating, CAS 56469-02-4 features an isoquinolinone core with hydroxyl groups, making it suitable for hydrogen-bonding interactions in drug design .

Functional Performance

- Thermal Stability : this compound decomposes at ~250°C, superior to CAS 56469-02-4’s stability limit of 180°C, due to robust metal-ligand bonding .

Industrial and Research Relevance

- This compound : Preferred in fine chemical synthesis for its recyclability and low catalyst loading (0.5–1 mol%) .

- CAS 1046861-20-4 : Used in bulk pharmaceutical manufacturing but requires stoichiometric palladium, increasing costs .

- CAS 56469-02-4 : Explored in antimalarial drug candidates but faces solubility challenges .

Critical Analysis of Limitations

- This compound: Limited commercial availability and high synthesis complexity (synthetic accessibility score: ~2.5/5) hinder large-scale adoption .

- CAS 1046861-20-4 : Bromine substituents pose toxicity risks, requiring stringent handling protocols .

- CAS 56469-02-4 : Low bioavailability (0.55 score) restricts therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.